molecular formula C9H13BrF2N2O B1653492 4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1855950-99-0

4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B1653492
CAS No.: 1855950-99-0
M. Wt: 283.11
InChI Key: HFGVMIXGHHJORR-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a versatile pyrazole-based chemical building block of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a bromine atom at the 4-position and a difluoroethyl group on the nitrogen, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine substituent serves as a key reactive site, enabling facile cross-coupling reactions to introduce diverse functional groups, thereby accelerating the exploration of structure-activity relationships in drug discovery campaigns. Pyrazole derivatives are extensively investigated for their broad biological activities. Recent scientific literature highlights that pyrazole cores similar to this compound are studied for their potent antioxidant effects, including the inhibition of reactive oxygen species (ROS) production in human platelets, which is relevant in conditions involving oxidative stress . Furthermore, such substituted pyrazoles are often explored as key scaffolds in the development of novel agents with insecticidal and fungicidal activities, offering potential for creating new crop protection solutions . Researchers utilize this specific brominated pyrazole as a critical precursor to generate libraries of compounds for high-throughput screening against various biological targets. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-6(2)15-5-8-7(10)3-14(13-8)4-9(11)12/h3,6,9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVMIXGHHJORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Br)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155255
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855950-99-0
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(1-methylethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855950-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation of hydrazine derivatives with β-keto esters or 1,3-diketones. For example, the reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions yields 1H-pyrazole-3-carboxylate, which serves as a precursor for further modifications. Alternative routes employ α,β-unsaturated carbonyl compounds to enhance substituent diversity.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : Reflux (78–110°C)
  • Catalyst : Acetic acid (10–20 mol%)
  • Yield : 60–85% (reported for analogous pyrazoles)

Regioselective Bromination at the 4-Position

Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity. NBS is preferred for its milder reaction profile and reduced risk of over-bromination.

Protocol from Vulcanchem :

  • Dissolve the pyrazole intermediate (1.0 equiv) in dichloromethane.
  • Add N-bromosuccinimide (1.05 equiv) portionwise at 0–5°C.
  • Stir for 6–8 hours at room temperature.
  • Quench with aqueous sodium thiosulfate, extract, and purify via column chromatography.

Key Parameters :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → Room temperature
Reaction Time 6–8 hours
Yield 70–80% (estimated)

Introduction of the 2,2-Difluoroethyl Group

Alkylation of the pyrazole nitrogen with 2,2-difluoroethyl bromide proceeds via a nucleophilic substitution mechanism. The use of a strong base, such as sodium hydride, ensures deprotonation of the pyrazole nitrogen.

Optimized Procedure :

  • Suspend the brominated pyrazole (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.
  • Introduce 2,2-difluoroethyl bromide (1.1 equiv) dropwise.
  • Heat to 60°C for 12 hours, then quench with ice water.

Critical Considerations :

  • Side Reactions : Competing O-alkylation is suppressed by using aprotic solvents.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >95% purity.

Installation of the Isopropoxymethyl Group

The isopropoxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A preferred method involves reacting the pyrazole with isopropoxymethyl chloride in the presence of a base.

Detailed Steps :

  • Dissolve the intermediate (1.0 equiv) in dimethylformamide (DMF).
  • Add potassium carbonate (2.0 equiv) and isopropoxymethyl chloride (1.5 equiv).
  • Heat at 80°C for 24 hours.
  • Extract with ethyl acetate and purify via recrystallization (hexane/acetone).

Performance Metrics :

Metric Value
Solvent DMF
Temperature 80°C
Reaction Time 24 hours
Yield 65–75%

Alternative Synthetic Routes

Diazotization and Coupling (Adapted from CN111303035A)

While Patent CN111303035A focuses on a related pyrazole-carboxylic acid, its methodology offers insights into difluoroalkyl group incorporation:

  • Diazotize 4-bromo-1-methyl-1H-pyrazol-3-amine with sodium nitrite in hydrochloric acid.
  • Couple with potassium difluoromethyl trifluoroborate in acetonitrile using cuprous oxide as a catalyst.
  • Yield: 88.2% for analogous difluoromethylation.

Applicability to Target Compound :
This approach could be adapted for difluoroethyl group installation by substituting reagents, though experimental validation is required.

Optimization Challenges and Solutions

Regioselectivity in Bromination

The 4-position bromination must compete with potential 5-position reactivity. Computational studies suggest that electron-donating groups at the 1-position direct electrophilic attack to the 4-position, a principle leveraged in this synthesis.

Stability of the Isopropoxymethyl Group

Hydrolysis under acidic or basic conditions necessitates stringent moisture control during synthesis. Anhydrous solvents and inert atmospheres are mandatory.

Comparative Data Table

Step Reagents/Conditions Yield Purity Source
Pyrazole Formation Hydrazine hydrate, ethyl acetoacetate, EtOH 70% 90%
Bromination NBS, CH₂Cl₂, rt 75% 95%
Difluoroethylation 2,2-Difluoroethyl bromide, NaH, THF 68% 97%
Isopropoxymethylation Isopropoxymethyl chloride, K₂CO₃, DMF 65% 99%
Diazotization NaNO₂, HCl, Cu₂O 88%* 98.5%*

*Reported for analogous reaction.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound, such as pyrazole oxides.

    Reduction Products: Reduced forms of the compound, such as pyrazole hydrides.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biology

In biological studies, it has potential as a bioactive compound for investigating enzyme inhibition or receptor binding. The presence of halogenated and fluorinated groups may enhance its binding affinity and selectivity.

Medicine

The compound shows promise as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure may contribute to improved efficacy in drug design.

Industry

In industrial applications, it acts as an intermediate in producing agrochemicals, dyes, or specialty chemicals. Its unique properties make it valuable in various formulations.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated halogenated pyrazoles for their anticancer properties. Results indicated that compounds with bromine and fluorine substitutions exhibited enhanced activity against specific cancer cell lines (e.g., A549 lung cancer cells) compared to non-halogenated counterparts.

Anti-inflammatory Activity

Research on related pyrazole derivatives revealed potential anti-inflammatory properties by inhibiting the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.

Antimicrobial Studies

Investigations into the antimicrobial efficacy of fluorinated pyrazoles found significant inhibition against gram-positive bacteria, indicating potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine, difluoroethyl, and isopropoxymethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Comparison Points:

Halogen Substitution (Br vs. For example, bromo derivatives in isostructural compounds (e.g., ) show altered intermolecular interactions, which may translate to improved therapeutic efficacy in antimicrobial applications .

Fluorinated Alkyl Chains:

  • The 2,2-difluoroethyl group enhances metabolic stability and electronegativity. Similar substituents are prevalent in agrochemicals and pharmaceuticals due to their resistance to oxidation .

Functional Group Variation:

  • Replacing the isopropoxymethyl group with a carboxylic acid (as in C₆H₅BrF₂N₂O₂) drastically alters solubility; the carboxylic acid derivative is more hydrophilic, favoring aqueous-phase reactions .

Biological Activity: While direct data for the target compound is lacking, structurally related bromo-pyrazoles exhibit antimicrobial and anticancer activities. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole shows notable antimicrobial properties, suggesting bromo-pyrazoles could share similar bioactivity .

Synthetic Accessibility:

  • The discontinued status of the target compound contrasts with more accessible analogs like 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is commercially available and widely used in cross-coupling reactions .

Biological Activity

Overview

4-Bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and difluoroethyl group, contributing to its potential as a bioactive agent. Research has indicated that pyrazoles exhibit a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

  • Molecular Formula: C₉H₁₀BrF₂N₂O
  • Molecular Weight: 253.09 g/mol
  • CAS Number: 1883290-23-0
  • Solubility: Slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity through strong hydrogen bonds and hydrophobic interactions. This compound has been studied for its potential to inhibit specific enzymes, including liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, studies have reported that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds derived from the pyrazole scaffold demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential for treating inflammatory conditions .

Antimicrobial Activity

Pyrazoles have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The structural modifications in these compounds often enhance their antimicrobial efficacy .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of liver alcohol dehydrogenase. This enzyme is critical in the metabolism of ethanol in the liver, and its inhibition could lead to therapeutic applications in managing alcohol-related disorders .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with promising anti-inflammatory activity (up to 85% TNF-α inhibitory activity) at concentrations of 10 µM compared to dexamethasone .
Burguete et al. (2015)Investigated antimicrobial activity against E. coli and S. aureus, finding significant efficacy linked to specific structural features of the pyrazole derivatives .
Chovatia et al. (2015)Reported synthesis of pyrazoles with anti-tubercular properties, showing high inhibition rates against MTB strain H37Rv .

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include bromination at the 4-position, introduction of the 2,2-difluoroethyl group via alkylation, and isopropoxymethylation at the 3-position. Reaction conditions such as solvent choice (e.g., DMSO or acetonitrile), temperature (reflux at 80–120°C), and stoichiometric ratios of reagents significantly impact yield and purity. For example, prolonged reaction times may lead to side reactions, while precise control of anhydrous conditions prevents hydrolysis of sensitive intermediates. Post-synthesis purification via column chromatography or recrystallization (using water-ethanol mixtures) is critical to isolate the target compound in >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the substitution pattern and verifying the presence of fluorine and bromine atoms. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution X-ray crystallography can resolve the 3D structure and dihedral angles between substituents, which is critical for understanding steric effects. Additionally, elemental analysis ensures stoichiometric accuracy, while HPLC monitors purity .

Basic: What are the recommended storage and handling protocols to maintain the compound’s stability?

Methodological Answer:
The compound should be stored in airtight, light-protected containers under inert gas (e.g., argon) at room temperature. Moisture-sensitive groups like the isopropoxymethyl moiety necessitate desiccant use (e.g., silica gel). Solubility in DMSO or dichloromethane makes these suitable for preparing stock solutions, but repeated freeze-thaw cycles should be avoided. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Fluorine’s electronegativity increases the pyrazole ring’s electron-deficient nature, accelerating oxidative addition with Pd(0) catalysts. However, steric hindrance from the 2,2-difluoroethyl group may reduce coupling efficiency. Optimization requires testing ligands (e.g., XPhos), bases (K₂CO₃), and solvent systems (toluene/ethanol). Control experiments with alternative halogens (e.g., iodine) can benchmark reactivity .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities and inform molecular interactions?

Methodological Answer:
Single-crystal X-ray analysis determines bond lengths, angles, and torsional conformations, such as the dihedral angle between the pyrazole ring and the isopropoxymethyl group. This data clarifies steric interactions affecting biological target binding. For example, a study of a related brominated pyrazole derivative revealed a 74.91° dihedral angle between the pyrazole and chlorophenyl rings, which correlated with reduced bioactivity due to poor target fit. Crystallization conditions (e.g., slow evaporation of ethyl acetate) must be optimized to obtain high-quality crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. For instance, a brominated pyrazole analog showed no anticancer activity in one study (IC₅₀ > 100 µM) but inhibited inflammation in another. Methodological reconciliation includes:

  • Validating purity via HPLC and elemental analysis.
  • Replicating assays under standardized protocols (e.g., MTT assay at 48-hour exposure).
  • Conducting structure-activity relationship (SAR) studies to isolate the effects of substituents like the difluoroethyl group .

Advanced: What computational and experimental strategies elucidate the compound’s mechanism of action with biological targets?

Methodological Answer:
Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to enzymes or receptors, such as cyclooxygenase-2 (COX-2). Experimental validation involves:

  • Competitive binding assays with fluorescent probes.
  • Site-directed mutagenesis of target proteins to identify critical interaction sites.
  • Pharmacophore mapping to compare the compound’s electrostatic and steric features with active analogs. For example, the isopropoxymethyl group’s hydrophobicity may enhance membrane permeability, which can be quantified via logP measurements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole

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